molecular formula C6H7NO2 B061041 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one CAS No. 159439-89-1

2-ethenyl-4-methyl-4H-1,3-oxazol-5-one

Cat. No. B061041
M. Wt: 125.13 g/mol
InChI Key: DPODNGMCVCYGFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethenyl-4-methyl-4H-1,3-oxazol-5-one, also known as EMX, is a heterocyclic compound that has been studied for its potential applications in various scientific fields. This compound has a unique structure that makes it a promising candidate for use in pharmaceuticals, materials science, and other areas of research. In

Scientific Research Applications

2-ethenyl-4-methyl-4H-1,3-oxazol-5-one has been studied for its potential applications in a variety of scientific fields, including materials science, pharmaceuticals, and agriculture. In materials science, 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one has been used as a building block for the synthesis of new polymers with unique properties. In pharmaceuticals, 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one has been studied for its potential as an anti-inflammatory agent and as a treatment for certain types of cancer. In agriculture, 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one has been studied for its potential as a plant growth regulator.

Mechanism Of Action

The mechanism of action of 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in inflammation and cancer. 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Biochemical And Physiological Effects

2-ethenyl-4-methyl-4H-1,3-oxazol-5-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one can inhibit the growth of cancer cells and reduce inflammation. In animal studies, 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one has been shown to have neuroprotective effects and to improve cognitive function.

Advantages And Limitations For Lab Experiments

One advantage of using 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one in lab experiments is its unique structure, which makes it a useful building block for the synthesis of new compounds. However, one limitation of using 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one is its potential toxicity, which can make it difficult to work with in certain experiments.

Future Directions

There are many future directions for research on 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one. One area of interest is the development of new polymers and materials based on 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one. Another area of interest is the development of new pharmaceuticals based on 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one, particularly for the treatment of cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one and its potential side effects.

Synthesis Methods

2-ethenyl-4-methyl-4H-1,3-oxazol-5-one can be synthesized through a variety of methods, including the reaction of 2-amino-4-methyl-5-nitroso-1,3-oxazole with acetaldehyde. This reaction produces 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one as a yellow crystalline solid with a melting point of 123-124°C. Another method for synthesizing 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one involves the reaction of 2-amino-4-methyl-5-nitroso-1,3-oxazole with ethyl acrylate in the presence of a catalyst.

properties

CAS RN

159439-89-1

Product Name

2-ethenyl-4-methyl-4H-1,3-oxazol-5-one

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

2-ethenyl-4-methyl-4H-1,3-oxazol-5-one

InChI

InChI=1S/C6H7NO2/c1-3-5-7-4(2)6(8)9-5/h3-4H,1H2,2H3

InChI Key

DPODNGMCVCYGFM-UHFFFAOYSA-N

SMILES

CC1C(=O)OC(=N1)C=C

Canonical SMILES

CC1C(=O)OC(=N1)C=C

synonyms

5(4H)-Oxazolone,2-ethenyl-4-methyl-(9CI)

Origin of Product

United States

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